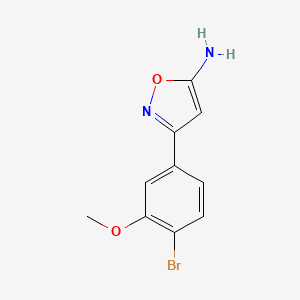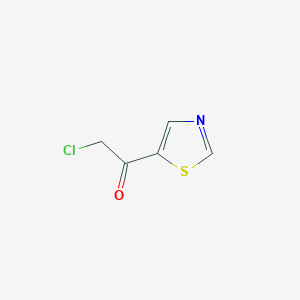
Chloromethyl 5-thiazolyl ketone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloromethyl 5-thiazolyl ketone is a heterocyclic compound containing a thiazole ring, which is a five-membered ring with one sulfur and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
Chloromethyl 5-thiazolyl ketone can be synthesized through the reaction of 1,3-dichloroacetone with amidinothioureas. The reaction typically involves equimolar amounts of these reactants, leading to the formation of (2-amino-5-thiazolyl) chloromethyl ketones in yields ranging from 20% to 40% . The presence of excess amidinothiourea in the reaction mixture can lead to the formation of bis thiazolyl ketones .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of readily available starting materials such as 1,3-dichloroacetone and amidinothioureas. The reaction conditions are optimized to maximize yield and purity, making the process suitable for large-scale production.
化学反応の分析
Types of Reactions
Chloromethyl 5-thiazolyl ketone undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the thiazole ring.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: For substitution reactions, nucleophiles such as amines and thiols are commonly used.
Oxidizing Agents: Agents like hydrogen peroxide and potassium permanganate are used for oxidation reactions.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted thiazole derivatives, which can exhibit different biological activities and chemical properties.
科学的研究の応用
Chloromethyl 5-thiazolyl ketone has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various biologically active molecules, including antibacterial, antifungal, antiviral, and antitumor agents.
Biological Studies: It is used in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological macromolecules.
Industrial Applications: The compound is used in the synthesis of dyes, agrochemicals, and other industrially relevant chemicals.
作用機序
The mechanism of action of chloromethyl 5-thiazolyl ketone involves its ability to interact with biological macromolecules through covalent bonding. The chloromethyl group can react with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can affect various molecular targets and pathways, making the compound useful in the study of enzyme mechanisms and drug development .
類似化合物との比較
Similar Compounds
Thiazole: A basic heterocyclic compound with a similar structure but without the chloromethyl and ketone groups.
Bisthiazole: Compounds containing two thiazole rings, often with enhanced biological activity.
Thiazolidine: A saturated derivative of thiazole with different chemical properties and biological activities.
Uniqueness
Chloromethyl 5-thiazolyl ketone is unique due to its specific functional groups, which confer distinct reactivity and biological activity. The presence of the chloromethyl group allows for selective substitution reactions, while the ketone group provides additional sites for chemical modification. This combination of features makes this compound a valuable compound in both research and industrial applications.
特性
分子式 |
C5H4ClNOS |
|---|---|
分子量 |
161.61 g/mol |
IUPAC名 |
2-chloro-1-(1,3-thiazol-5-yl)ethanone |
InChI |
InChI=1S/C5H4ClNOS/c6-1-4(8)5-2-7-3-9-5/h2-3H,1H2 |
InChIキー |
KTKBLMSMVLOTAK-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC=N1)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


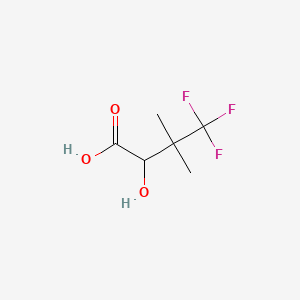
![2-{[(Tert-butoxy)carbonyl]amino}-2-[1-(difluoromethyl)cyclopropyl]aceticacid](/img/structure/B13559135.png)
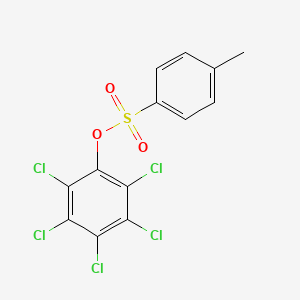
![3-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid hydrochloride](/img/structure/B13559145.png)
![Rac-ethyl(3as,6as)-6a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B13559151.png)
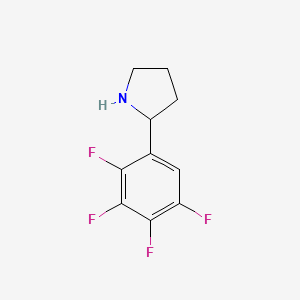
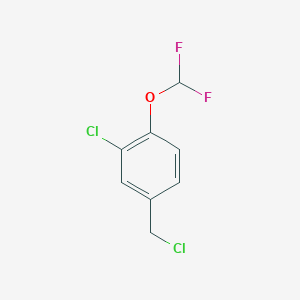
![rac-(1R,2S,5S)-2-(bromomethyl)-3-oxabicyclo[3.2.1]octane](/img/structure/B13559177.png)


![2-chloro-1-{tricyclo[3.2.1.0,2,4]octan-6-yl}ethan-1-one,Mixtureofdiastereomers](/img/structure/B13559183.png)

